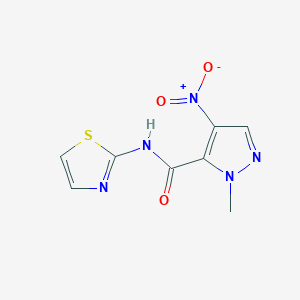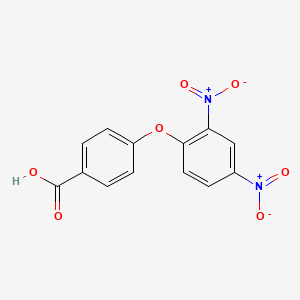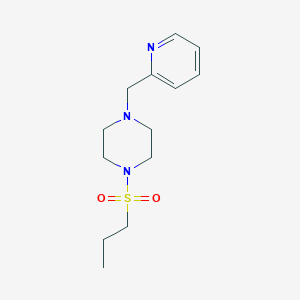
1-Methyl-4-nitro-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-nitro-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-nitro-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Nitration: Introduction of the nitro group at the 4-position of the pyrazole ring using nitrating agents like nitric acid.
Thiazole Attachment: Coupling of the thiazole moiety to the pyrazole ring, often through a nucleophilic substitution reaction.
Carboxamide Formation: Introduction of the carboxamide group at the 5-position of the pyrazole ring.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and cost-effective reagents.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-nitro-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate or a pharmacophore in drug design.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-nitro-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The nitro group could be involved in redox reactions, while the thiazole and pyrazole rings may interact with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-nitro-1H-pyrazole-5-carboxamide: Lacks the thiazole moiety.
4-Nitro-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide: Lacks the methyl group.
1-Methyl-4-nitro-1H-pyrazole-3-carboxamide: Different position of the carboxamide group.
Uniqueness
1-Methyl-4-nitro-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide is unique due to the combination of the nitro group, thiazole moiety, and carboxamide group, which may confer specific biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C8H7N5O3S |
|---|---|
Peso molecular |
253.24 g/mol |
Nombre IUPAC |
2-methyl-4-nitro-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C8H7N5O3S/c1-12-6(5(4-10-12)13(15)16)7(14)11-8-9-2-3-17-8/h2-4H,1H3,(H,9,11,14) |
Clave InChI |
ANMCEFNNAFUIBR-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dichlorophenyl)-2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10893188.png)
![2-amino-4-{4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10893197.png)
![1-(3-chlorophenyl)-3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]urea](/img/structure/B10893204.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B10893206.png)
![1-{2-[(7E)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(naphthalen-1-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10893215.png)

![Pyridine-3,5-diylbis[(2-methylpiperidin-1-yl)methanone]](/img/structure/B10893222.png)
![4-chloro-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10893223.png)

![(2Z)-5-methyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B10893232.png)

![6-Amino-4-{4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10893236.png)
![7-(4-nitrophenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10893243.png)
![2-[4a-hydroxy-1-(3,4,5-trimethoxyphenyl)octahydroisoquinolin-2(1H)-yl]-N-propylacetamide](/img/structure/B10893249.png)
